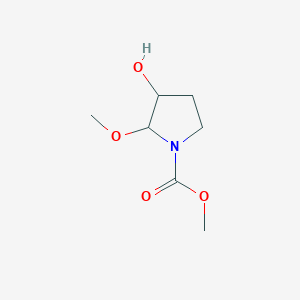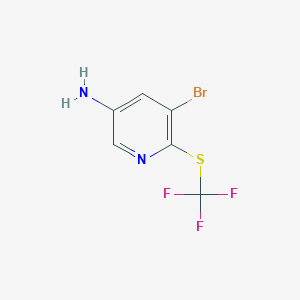
5-Bromo-6-((trifluoromethyl)thio)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-((trifluoromethyl)thio)pyridin-3-amine is a heterocyclic organic compound that features a pyridine ring substituted with bromine, trifluoromethylthio, and amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-((trifluoromethyl)thio)pyridin-3-amine typically involves the introduction of the trifluoromethylthio group onto a brominated pyridine precursor. One common method is the nucleophilic substitution reaction where a brominated pyridine is reacted with a trifluoromethylthiolating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available pyridine derivativesEach step requires careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-((trifluoromethyl)thio)pyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium carbonate in solvents such as dimethylformamide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, aminated derivatives, and coupled products with extended aromatic systems .
Scientific Research Applications
5-Bromo-6-((trifluoromethyl)thio)pyridin-3-amine has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides due to its bioactive properties.
Materials Science: It is explored for its potential use in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism by which 5-Bromo-6-((trifluoromethyl)thio)pyridin-3-amine exerts its effects involves interactions with specific molecular targets. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine and amine groups facilitate binding to target proteins or enzymes, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-3-(trifluoromethyl)pyridine
- 6-Bromo-3-(trifluoromethyl)pyridin-2-amine
- 5-Chloro-6-((trifluoromethyl)thio)pyridin-3-amine
Uniqueness
5-Bromo-6-((trifluoromethyl)thio)pyridin-3-amine is unique due to the specific positioning of its substituents, which imparts distinct chemical reactivity and biological activity compared to its analogs. The trifluoromethylthio group, in particular, contributes to its enhanced stability and lipophilicity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C6H4BrF3N2S |
|---|---|
Molecular Weight |
273.08 g/mol |
IUPAC Name |
5-bromo-6-(trifluoromethylsulfanyl)pyridin-3-amine |
InChI |
InChI=1S/C6H4BrF3N2S/c7-4-1-3(11)2-12-5(4)13-6(8,9)10/h1-2H,11H2 |
InChI Key |
UJUOMAZMUKIYGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Br)SC(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



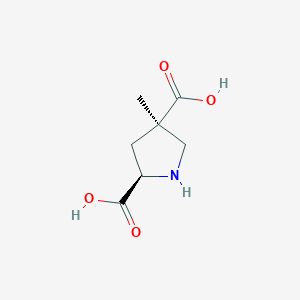
![2-Chlorobenzo[d]oxazole-6-carboxamide](/img/structure/B12868613.png)
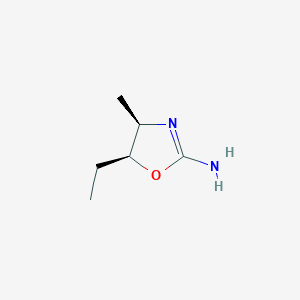

![1-(7-(Trifluoromethoxy)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12868633.png)
![1-(7-Bromobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12868637.png)

![2-(Difluoromethyl)-6-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12868658.png)
![((1R,2R)-2-(2-Ethylbenzo[d]oxazol-7-yl)cyclopropyl)methanamine](/img/structure/B12868666.png)
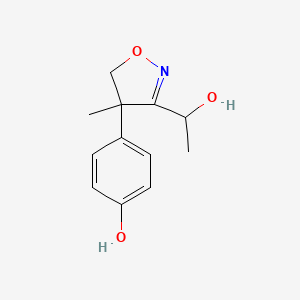

![2-(Methylthio)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B12868685.png)
